Streptothricin A - 3484-67-1

Streptothricin A

Catalog Number: EVT-14276656
CAS Number: 3484-67-1
Molecular Formula: C49H94N18O13
Molecular Weight: 1143.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Streptothricin A is a N-glycosyl compound.
Streptothricin A is a natural product found in Streptomyces with data available.
Source

Streptothricin A is produced naturally by Streptomyces griseus, a soil-dwelling bacterium that has been extensively studied for its ability to produce various bioactive compounds. The discovery of streptothricins dates back to the mid-20th century when they were isolated and characterized for their antibiotic properties. The biosynthesis of streptothricins involves non-ribosomal peptide synthetases, which facilitate the assembly of the antibiotic's complex structure from simpler building blocks, including amino sugars and β-lysine residues.

Classification

Streptothricin A is classified as an aminoglycoside antibiotic. It is part of a broader class of compounds known as miscoding antibiotics, which disrupt the normal process of translation in bacterial ribosomes. This classification is significant as it highlights the compound's mechanism of action and its potential therapeutic applications against resistant bacterial strains.

Synthesis Analysis

Methods

The synthesis of streptothricin A can be approached through both natural extraction from Streptomyces griseus and total synthesis methods developed in laboratories. Recent advancements have focused on convergent synthetic strategies that allow for the efficient assembly of streptothricin structures.

Technical Details

A notable method involves a multi-step total synthesis that incorporates key reactions such as:

  • Burgess reagent-mediated 1,2-anti-diamine installation: This step is crucial for introducing stereochemistry into the molecule.
  • Diastereoselective azidation: This reaction modifies lactam enolates to introduce azide groups selectively.
  • Mercury(II) chloride-mediated desulfurization: This step helps in forming guanidine derivatives essential for completing the structure.
Molecular Structure Analysis

Structure

The molecular structure of streptothricin A consists of three primary components:

  • Streptolidine lactam ring: This component contributes to the antibiotic's core structure.
  • Gulosamine sugar: An amino sugar that plays a critical role in the compound’s solubility and interaction with bacterial targets.
  • β-Lysine homopolymer: The length of this polymer varies among different streptothricins, influencing their biological activity.

Data

The structural formula can be represented as follows:

C17H30N4O5SC_{17}H_{30}N_4O_5S

This formula indicates the presence of multiple functional groups that are essential for its activity against bacteria.

Chemical Reactions Analysis

Reactions

Streptothricin A undergoes various chemical reactions that contribute to its antibacterial activity:

  • Hydrolysis: This reaction can produce fragments that may be analyzed to understand structure-function relationships.
  • Binding interactions: Streptothricin A binds to bacterial ribosomes, inhibiting protein synthesis through misreading mRNA .

Technical Details

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to study these reactions and characterize degradation products, providing insights into the stability and reactivity of streptothricins .

Mechanism of Action

Process

The mechanism by which streptothricin A exerts its antibacterial effects involves several key steps:

  1. Binding to ribosomal RNA: Streptothricin A interacts with the 16S rRNA component of the bacterial ribosome.
  2. Inhibition of translation: It disrupts the normal translation process by causing misreading of mRNA, leading to faulty protein synthesis.
  3. Blocking translocation: The antibiotic primarily inhibits translocation during protein synthesis, preventing ribosome movement along mRNA .

Data

Studies have shown that streptothricin A's binding affinity for ribosomal sites correlates with its potency against various bacterial strains, including multidrug-resistant pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Streptothricin A typically appears as a white to off-white powder.
  • Solubility: It is soluble in water, which is crucial for its bioavailability in clinical applications.

Chemical Properties

  • Stability: The compound exhibits stability under acidic conditions but may degrade under extreme alkaline environments.
  • pH Sensitivity: Its activity can be influenced by pH levels, making it important to consider in formulation development.

Relevant data on solubility and stability can be crucial for pharmaceutical applications and formulations aimed at maximizing therapeutic efficacy .

Applications

Scientific Uses

Streptothricin A has several important applications in scientific research and medicine:

  • Antimicrobial agent: It is used in clinical settings to treat infections caused by resistant bacteria.
  • Research tool: Its unique mechanism makes it valuable for studying protein synthesis and ribosomal function in bacteria.
  • Developmental studies: Ongoing research explores its potential as a lead compound for new antibiotics targeting drug-resistant strains .
Historical Context and Discovery of Streptothricin A

Early Isolation and Taxonomic Classification of Producing Strains

Streptothricin A was first isolated in 1942 by Selman Waksman and H. Boyd Woodruff during systematic screening of soil-derived actinomycetes at Rutgers University. The producing strain, initially identified as Streptomyces lavendulae, was isolated from a New Jersey agricultural soil sample. This discovery marked the first broad-spectrum antibiotic active against both Gram-positive and Gram-negative bacteria, predating the more famous streptomycin by two years [1] [3]. Subsequent taxonomic re-evaluation revealed significant heterogeneity among streptothricin-producing strains. Modern polyphasic taxonomy (combining 16S rRNA sequencing, morphological analysis, and chemotaxonomy) has reclassified many original isolates into distinct species, including Streptomyces noursei, Streptomyces rochei, and Streptomyces qinlingensis [5] [6]. Notably, a 1991 Russian study identified Streptomyces roseolilacinus as a novel streptothricin-producing species, highlighting the biodiversity of these antibiotic producers [6].

Table 1: Key Streptothricin A-Producing Actinomycetes and Their Classification

Original IdentificationRevised TaxonomyIsolation SourceNotable Metabolites
Streptomyces lavendulaeStreptomyces sp. NRRL-ISP 5063Agricultural soil (USA)Streptothricin A, B complex
Unclassified strain S15-1Streptomyces purpeofuscusJapanese soil sampleAntiviral streptothricin-group antibiotic
Unclassified strain 1136Streptomyces glaucusSiberian soilStreptothricin F variant
Novel isolate (1991)Streptomyces roseolilacinusRussian steppe soilStreptothricin X

Culture conditions profoundly influenced streptothricin yields. Optimal production required soluble starch as a carbon source and meat extract as an organic nitrogen source, with antibiotic accumulation peaking at 3–4 days of fermentation [2]. Strains grown in nitrogen-free media showed minimal production, indicating complex nutritional regulation [5] [9].

Role in the Development of Early Antibiotic Screening Paradigms

Streptothricin A’s discovery catalyzed the "Waksman platform" – a standardized approach for antibiotic discovery from soil actinomycetes involving:

  • Selective Isolation: Soil dilution plating on chitin-or chitinase-containing media to enrich actinomycetes [1] [3]
  • Primary Screening: Cross-streaking against pathogens like Escherichia coli and Brucella abortus
  • In Vivo Validation: Early efficacy testing in guinea pig and chicken egg infection models [1] [7]

This paradigm shift led to the discovery of >50% of clinically used antibiotics between 1940–1960. Streptothricin’s unique properties necessitated specialized screening methodologies:

  • Chromatographic Identification: Early differentiation from other antibiotics via paper chromatography (Rf 0.2–0.4 in butanol-acetic acid systems) and electrophoretic mobility [6]
  • Bioactivity-Guided Fractionation: Use of Bacillus subtilis bioautography to detect active fractions during purification [8]
  • Hydrolysis Products Analysis: Identification of streptothricin producers by detecting β-lysine and streptolidine after acid hydrolysis [6]

Table 2: Streptothricin A-Driven Innovations in Antibiotic Screening

Screening ChallengeStreptothricin-Inspired SolutionImpact on Antibiotic Discovery
Differentiation from other metabolitesDevelopment of mobility-based screening (chromatography/electrophoresis)Enabled rapid dereplication of known compounds
Detection in complex brothsBioautography with Bacillus subtilisIncreased sensitivity 100-fold vs. liquid assays
Structural characterizationHydrolysis product fingerprintingEarly classification of streptothricin-like antibiotics
Strain prioritizationCorrelation of antibacterial spectrum with structureFocused resources on novel scaffolds

These approaches remain foundational in natural product screening, with modern variants like ion-pair RP-HPLC/ESI-MS/MS enabling detection of 19 streptothricin-like compounds from a single Streptomyces fermentation [8].

Evolution of Nomenclature and Structural Clarification Efforts

The nomenclature of streptothricin A underwent significant evolution due to initial structural ambiguities and independent rediscoveries:

  • 1942–1950s: The term "streptothricin" referred to mixtures now known to contain 6 major components (A–F) based on β-lysine chain length. Streptothricin A contains a single β-lysine residue [1] [3].
  • Regional Synonyms: Independent discoveries generated confusing aliases:
  • Yazumycins (Japan)
  • Racemomycins (France)
  • Phytobacteriomycins (USSR) [1] [4]
  • Structural Milestones:
  • 1952: Identification of streptolidine lactam ring
  • 1956: Characterization of gulosamine sugar
  • 1961: Confirmation of β-lysine oligomer as variable moiety [1] [5]
  • 1972: Full structural elucidation by Khokhlov and Shutova [3] [5]
  • 1982: Total synthesis of streptothricin F confirmed assignments [1] [4]

Critical re-evaluation revealed that "streptothricin-like" compounds diverge in three regions:

  • Streptolidine Modifications: N-methylation (albothricin), lactam ring opening (streptothricin acids), or stereoinversion (cis-fused variants) [1] [5]
  • Sugar Alterations: Carbamoyl group migration from C-10 to C-12 position
  • Amino Acid Variations: Replacement of β-lysine with formiminoglycine (BD-12) or sarcosine (LL-AB664) [1] [5]

Table 3: Nomenclature and Structural Evolution of Streptothricin A and Analogs

Designation EraRepresentative NamesDefining Structural FeatureRelationship to Streptothricin A
Discovery (1940s)Streptothricin, PleocidinUnfractionated mixturesCrude extract containing streptothricin A
Chromatographic Era (1950s)Streptothricin A, B, C...β-lysine number (A=1, B=2, etc.)Pure congener designation
Structural Revision (1970s)Nourseothricin componentsDefined as streptothricin D+F+ECommercial mixture containing streptothricin D (3 lysines) not A
Streptothricin-like (1980s+)BD-12, LL-AB664, CitromycinNon-lysine amino acidsStructural analogs lacking β-lysine

This clarification established streptothricin A’s identity as: 1) streptolidine lactam, 2) carbamoylated gulosamine, and 3) single β-lysine residue – distinguishing it from commercial nourseothricin (65.5% streptothricin F, 29.6% D, 4.9% E) [1] [7]. The current IUPAC designation is N1-[(4S,5R)-5-carbamamido-4-{[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(1-{[(4S,5R)-5-(diaminomethylideneamino)-4-hydroxy-5,6-dihydro-2H-1,4-oxazin-4-ium-4-yl]methoxy}-2-hydroxy-5-oxo-2,5-dihydrofuran-3-yl)amino]oxan-2-yl]oxy}pentyl]-β-lysinamide [5].

Properties

CAS Number

3484-67-1

Product Name

Streptothricin A

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate

Molecular Formula

C49H94N18O13

Molecular Weight

1143.4 g/mol

InChI

InChI=1S/C49H94N18O13/c50-13-1-7-27(51)19-35(70)58-14-2-8-28(52)20-36(71)59-15-3-9-29(53)21-37(72)60-16-4-10-30(54)22-38(73)61-17-5-11-31(55)23-39(74)62-18-6-12-32(56)24-40(75)64-43-44(76)45(80-48(57)78)34(26-68)79-47(43)67-49-65-41-33(69)25-63-46(77)42(41)66-49/h27-34,41-45,47,68-69,76H,1-26,50-56H2,(H2,57,78)(H,58,70)(H,59,71)(H,60,72)(H,61,73)(H,62,74)(H,63,77)(H,64,75)(H2,65,66,67)/t27-,28-,29-,30-,31-,32-,33+,34+,41+,42-,43+,44-,45-,47+/m0/s1

InChI Key

CTKOCMSLRIIOBG-JMSRUVCGSA-N

Canonical SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)N)O

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)N)N)O

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